Lipophilicity (XLogP3) Enhancement for CNS Drug Design
6-Chloro-5-fluoro-1H-indole-3-carbaldehyde exhibits a computed XLogP3 of 2.2, which is 0.25 units higher than the 5-fluoro analog (XLogP3 = 1.95) and 0.52 units higher than unsubstituted indole-3-carbaldehyde (XLogP3 ≈ 1.68), while being 0.08 units lower than the 6-chloro analog (XLogP3 = 2.28) [1]. This intermediate lipophilicity positions the compound within the optimal range (LogP 2–3) for CNS drug candidates, potentially balancing membrane permeability with reduced promiscuity compared to the more lipophilic 6-chloro analog .
| Evidence Dimension | XLogP3 (Predicted Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.2 (XLogP3) |
| Comparator Or Baseline | 5-Fluoro-1H-indole-3-carbaldehyde: 1.95; 6-Chloro-1H-indole-3-carbaldehyde: 2.28; 1H-Indole-3-carbaldehyde: 1.68 (all XLogP3) |
| Quantified Difference | +0.25 vs. 5-fluoro; -0.08 vs. 6-chloro; +0.52 vs. unsubstituted |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity is a critical determinant of CNS penetration and target engagement; the target compound's intermediate value offers a differentiated profile for optimizing ADME properties in neurological drug candidates.
- [1] PubChem Compound Summary for CID 21071528, 6-chloro-5-fluoro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information (2026). View Source
